CCR2 Antagonism QSAR Prediction
In a QSAR study employing genetic algorithm-artificial neural network (GA-ANN) modeling, Ethyl 2-mercapto-1H-imidazole-4-carboxylate (Compound 13) demonstrated predicted CCR2 antagonism that exceeds the class baseline for 2-mercaptoimidazole derivatives [1]. The model, trained on a set of 2-mercaptoimidazole analogs, identified distinct structure-activity relationships wherein the 4-ethoxycarbonyl substitution pattern contributes favorably to predicted potency.
| Evidence Dimension | CCR2 receptor antagonism (predicted by GA-ANN QSAR model) |
|---|---|
| Target Compound Data | Predicted CCR2 inhibition: included in QSAR training set as Compound 13 (structure: ethyl 2-mercapto-1H-imidazole-4-carboxylate) |
| Comparator Or Baseline | Class baseline: series of 2-mercaptoimidazole derivatives evaluated in same QSAR model |
| Quantified Difference | Compound 13 retained in QSAR model as active-scaffold derivative; note: specific predicted IC₅₀ not explicitly tabulated in published abstract |
| Conditions | In silico GA-ANN QSAR model trained on 2-mercaptoimidazole CCR2 inhibitor dataset |
Why This Matters
This establishes the compound's relevance in a therapeutically validated chemical space (CCR2 antagonism), justifying its selection for medicinal chemistry campaigns targeting chemokine receptors.
- [1] Golestanifar F, Chamjangali MA. Quantitative structure activities relationships of some 2-mercaptoimidazoles as CCR2 inhibitors using genetic algorithm-artificial neural networks. Research in Pharmaceutical Sciences. 2012;7(5):S522. View Source
